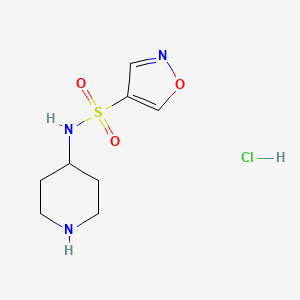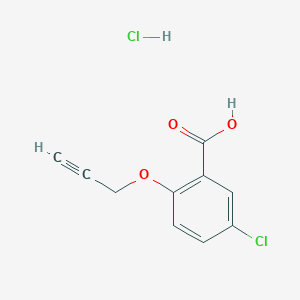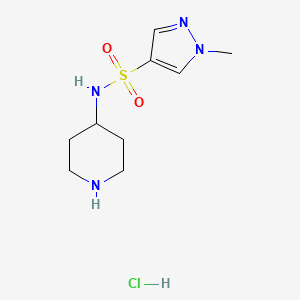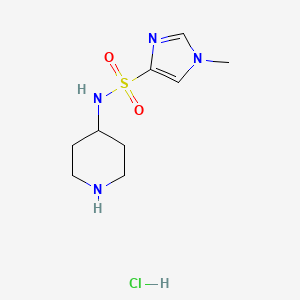![molecular formula C11H13NO6 B1473470 (3,4-Dihydro-2H-benzo[1,4]oxazin-3-yl)-methanol oxalate CAS No. 1187928-27-3](/img/structure/B1473470.png)
(3,4-Dihydro-2H-benzo[1,4]oxazin-3-yl)-methanol oxalate
Descripción general
Descripción
“(3,4-Dihydro-2H-benzo[1,4]oxazin-3-yl)-methanol oxalate” is a chemical compound with the CAS Number: 1187928-27-3 . It has a molecular weight of 255.23 and its IUPAC name is 3,4-dihydro-2H-1,4-benzoxazin-3-ylmethanol oxalate . It is a grey solid .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, a novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives were synthesized targeting histone deacetylases . Another study reported the synthesis of benzimidazole tethered 3,4-dihydro-2H-benzo[e][1,3] oxazine analogues through a two-step synthetic protocol .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been studied. For example, a regiospecific synthesis of 1-(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)indolizine derivatives was reported, which involved a DMAP-catalyzed cascade reaction with α-bromoketones .Physical And Chemical Properties Analysis
“this compound” is a grey solid . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Aplicaciones Científicas De Investigación
Green Synthesis Approaches
A robust and metal catalyst-free method has been developed for the general and green synthesis of racemic (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives, involving the reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of NaOH in water at room temperature. This method features high regioselectivity and a good substrate scope to produce both N-substituted and N-unsubstituted products (S. N. Singh et al., 2015).
Catalytic Synthesis Methods
The In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction has been utilized for the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, offering good yields, high selectivity, low catalyst loading, and faster reaction times. This methodology allows the conversion of furan-2-yl(phenyl)methanol derivatives with 2-aminophenol and 2-aminothiophenol, showcasing the versatility of oxazine derivatives in synthetic chemistry (B. Reddy et al., 2012).
Novel Synthesis and Potential Applications
A study discusses the innovative synthesis of 3,4-dihydro-2H-benzo[1,4]oxazines using 2-aminophenol as the starting material, highlighting a new synthesis method for these compounds. This approach underscores the biological and medicinal relevance of 3,4-dihydro-2H-benzo[1,4]oxazines studied in recent years, including the synthesis of various derivatives with potential applications in biology and medicine (詹淑婷, 2012).
Photopolymerization and Polymerization Applications
A novel class of photopolymerizable benzoxazines, termed methacryloyl-functional benzoxazines, has been developed. This synthesis involves the reaction of new benzoxazine monomers with methacryloyl chloride, paving the way for their application in photopolymerization and thermally activated polymerization processes, despite challenges with low temperature degradation (Lin Jin et al., 2011).
Antimicrobial Applications
An eco-friendly synthesis method has been explored for dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives through Mannich type condensation-cyclization reaction. The synthesized compounds showed significant in vitro antimicrobial effect against pathogenic fungi and bacteria, indicating their potential as antimicrobial agents (Bijoy P Mathew et al., 2010).
Mecanismo De Acción
Target of Action
The primary target of (3,4-Dihydro-2H-benzo[1,4]oxazin-3-yl)-methanol oxalate is the Cyclin-dependent kinase 9 (CDK9) . CDK9 is a transcriptional regulator and a potential therapeutic target in hematologic malignancies .
Mode of Action
The compound interacts with its target, CDK9, by inhibiting its activity . This inhibition reduces the expression of Mcl-1, a protein that plays a crucial role in the survival of tumor cells .
Biochemical Pathways
The inhibition of CDK9 affects the transcriptional regulation pathway, leading to a decrease in the expression of Mcl-1 . This reduction in Mcl-1 expression induces apoptosis in Mcl-1-dependent tumor cells .
Result of Action
The result of the compound’s action is the induction of apoptosis in Mcl-1-dependent tumor cells . This effect is due to the reduction in Mcl-1 expression caused by the inhibition of CDK9 .
Direcciones Futuras
The future directions in the research of similar compounds seem promising. For instance, 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have shown significant in vivo antitumor efficacy in xenograft models derived from multiple hematological tumors . This suggests that these compounds could be further explored for their potential in cancer treatment.
Propiedades
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-3-ylmethanol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.C2H2O4/c11-5-7-6-12-9-4-2-1-3-8(9)10-7;3-1(4)2(5)6/h1-4,7,10-11H,5-6H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIAYCDIHVMVEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)CO.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187928-27-3 | |
| Record name | 2H-1,4-Benzoxazine-3-methanol, 3,4-dihydro-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473388.png)



![5-[(4-aminopiperidin-1-yl)sulfonyl]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B1473397.png)



![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1473402.png)
![1-[(3-Methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1473404.png)


![2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1473410.png)